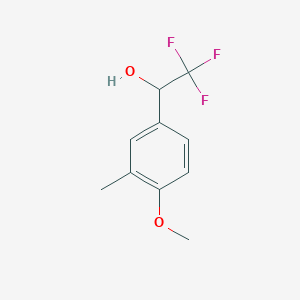
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is a complex organic compound with a unique structure It is characterized by the presence of a trideuteriomethyl group, which is a methyl group where three hydrogen atoms are replaced by deuterium
Métodos De Preparación
The synthesis of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves several steps. The synthetic routes typically include the use of deuterated reagents to introduce the trideuteriomethyl group. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions to achieve large-scale synthesis.
Análisis De Reacciones Químicas
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or isotopic compositions.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study isotopic effects and reaction mechanisms. In biology, it can be used as a tracer molecule in metabolic studies due to the presence of deuterium. In medicine, it has potential applications in drug development and pharmacokinetics studies. In industry, it can be used in the synthesis of specialized materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and metabolic stability. The molecular targets may include enzymes, receptors, and transport proteins, and the pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is unique due to the presence of the trideuteriomethyl group. Similar compounds may include other deuterated analogs or non-deuterated versions with similar structural features. The uniqueness of this compound lies in its isotopic composition, which can provide distinct advantages in various research applications, such as enhanced stability and altered reaction kinetics.
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
185.32 g/mol |
Nombre IUPAC |
4-methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/i2D3 |
Clave InChI |
JLPUXFOGCDVKGO-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C12CCCCC1(C(CCC2)C)O |
SMILES canónico |
CC1CCCC2(C1(CCCC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)

![2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11721837.png)




![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)





![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)
